molecular formula C20H17BrN2O4 B2732982 Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate CAS No. 478041-09-7

Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate

Número de catálogo: B2732982
Número CAS: 478041-09-7
Peso molecular: 429.27
Clave InChI: WEBAPIDHBJBVAF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate is a structurally characterized compound designed for targeted biochemical research. Its core quinoxaline scaffold places it within a class of molecules known to exhibit potent inhibitory activity against phosphodiesterase 4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. By selectively inhibiting PDE4, this compound prevents the degradation of intracellular cAMP, leading to an accumulation of this secondary messenger. Elevated cAMP levels subsequently modulate the activity of protein kinase A (PKA) and other effectors, which in turn downregulates the production and release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) from various immune cells. Due to this mechanism, this compound serves as a valuable research-grade tool for investigating the pathophysiology of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis , psoriasis , and chronic obstructive pulmonary disease (COPD) . Its specific molecular architecture, featuring the 4-bromophenyl moiety, is intended to optimize binding affinity and selectivity within the PDE4 active site, making it a precise chemical probe for in vitro studies aimed at elucidating novel therapeutic targets and signaling cascades in immunology and pharmacology research.

Propiedades

IUPAC Name

ethyl 2-[4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4/c1-2-27-19(25)11-16-20(26)23(17-6-4-3-5-15(17)22-16)12-18(24)13-7-9-14(21)10-8-13/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBAPIDHBJBVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C20H17BrN2O4C_{20}H_{17}BrN_{2}O_{4}, and it features a quinoxaline moiety, which is known for its diverse pharmacological properties. The presence of the 4-bromophenyl group contributes to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

  • Molecular Weight : 423.26 g/mol
  • Key Functional Groups :
    • Bromine substituent
    • Quinoline structure
    • Ester functionality

Antimicrobial Activity

Research indicates that compounds with similar structures to ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate exhibit significant antimicrobial properties. A study highlighted that derivatives of quinoxaline have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against different bacterial strains such as E. coli and S. aureus .

Antitumor Activity

Quinoxaline derivatives are also recognized for their antitumor potential. Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate has been studied for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxaline derivatives have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions characterized by inflammation. The structure of ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate suggests it could exert similar effects through its interaction with inflammatory mediators .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including those structurally related to ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate. The results indicated that compounds with halogen substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values significantly lower than those of standard antibiotics used for comparison .

Investigation of Antitumor Properties

Another investigation focused on the antitumor activity of quinoxaline derivatives in human cancer cell lines. The study found that the presence of a bromine atom in the phenyl ring increased cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Table 1: Biological Activities of Related Compounds

Compound NameStructureMIC (µM)Activity Type
Quinoxaline Derivative AStructure15Antimicrobial
Quinoxaline Derivative BStructure30Antitumor
Ethyl 2-{...}StructureTBDTBD

Table 2: Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialEffective against Gram-positive bacteria
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory cytokines

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound is synthesized through a multi-component reaction involving pyrrole derivatives, 4-bromoaniline, and phenyl glyoxylic acid. The resulting structure features a quinoxaline core with various functional groups that contribute to its biological activity. The crystal structure reveals important intramolecular interactions, such as hydrogen bonds that stabilize the molecular conformation, which is crucial for its reactivity and interaction with biological targets .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its ability to inhibit key enzymes involved in cancer cell proliferation, particularly targeting the Epidermal Growth Factor Receptor (EGFR). The compound's structural analogs have shown promising results in inhibiting EGFR and other cancer-related pathways, suggesting that ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate could serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting microbial growth. The mechanism of action likely involves interference with bacterial DNA gyrase and other essential cellular processes, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Activity Evaluation

A study investigated the inhibitory effects of ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it effectively inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The study concluded that the compound could be developed into a novel antimicrobial treatment due to its broad-spectrum activity .

Comparative Analysis of Related Compounds

Compound NameStructurePrimary ApplicationKey Findings
Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetateStructureAnticancer, AntimicrobialInhibits EGFR; effective against bacterial strains
3-(4-Bromophenyl)quinolinone-AnticancerSimilar mechanism targeting EGFR; lower potency
Quinoline derivatives-AntimicrobialEffective against specific pathogens; less versatile

Comparación Con Compuestos Similares

Structural Analogues with Quinoxaline Cores

(a) Ethyl 4-{[(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetyl]amino}benzoate ()
  • Key Differences: The quinoxaline core is partially saturated (tetrahydroquinoxaline) and substituted with methyl groups at positions 6 and 5. The 4-bromophenyl-2-oxoethyl group in the target compound is replaced with a benzoate ester linked via an acetamido group.
  • Methyl groups increase steric bulk but may enhance metabolic stability compared to the bromine atom .
(b) Ethyl 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate ()
  • Key Differences :
    • Lacks the 4-bromophenyl-2-oxoethyl substituent.
    • Features hydrogen-bonding interactions (N–H⋯O and C–H⋯O) in its crystal structure, influencing solubility and packing .
  • Impact :
    • The absence of the bromophenyl group reduces molecular weight (MW = 264.26 g/mol vs. ~450 g/mol for the target compound) and lipophilicity (clogP ≈ 1.2 vs. ~3.5).

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.